N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide, also known as Ganciclovir N-Acetate, is a derivative of Ganciclovir, an antiviral medication primarily used in the treatment of cytomegalovirus infections. The compound's structure features a purine base modified with an acetamide group and a complex ethoxy side chain, which enhances its bioactivity and pharmacokinetic properties. This compound is classified under antivirals and antiretrovirals, specifically targeting viral replication mechanisms.
The compound can be sourced from various chemical suppliers, including LGC Standards and Pharmaffiliates, where it is offered as a reference material for research and development purposes. The molecular formula for N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide is with a molecular weight of approximately 297.27 g/mol .
The synthesis of N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide typically involves multi-step organic reactions that include:
The synthesis may require specific conditions such as controlled temperature and pH levels to ensure high yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product.
Key structural data includes:
InChI=1S/C11H15N5O5/c1-6(19)13-11-14-9-8(10(20)15-11)12-4-16(9)5-21-7(2-17)3-18/h4,7,17-18H,2-3,5H2,1H3,(H2,13,14,15,19,20)
This structure indicates a complex arrangement that contributes to its biological activity.
N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide participates in several chemical reactions relevant to its function as an antiviral agent:
These reactions are critical for understanding how the compound exerts its antiviral effects and how it can be modified for improved efficacy.
The mechanism of action for N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-y]acetamide involves:
Studies indicate that this compound exhibits potent antiviral activity against cytomegalovirus and other herpesviruses through these mechanisms.
Key physical properties include:
Relevant chemical properties include:
Thermal stability studies suggest that this compound remains stable under standard laboratory conditions but should be stored at controlled temperatures (around +5°C).
N-[6,9-Dihydro-9-[ [2-hydroxy - 1 - (hydroxymethyl)ethoxy]methyl]-6 - oxo - 1H - purin - 2 - yl]acetamide has significant applications in:
This compound exemplifies the importance of chemical modifications in enhancing drug efficacy and specificity in antiviral therapies.
Systematic naming reveals much about this compound's structural blueprint. According to IUPAC conventions, the full name N-[6,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide precisely defines its molecular architecture: a purine core modified at position 2 with an acetamide group and at position 9 with a hydroxymethyl-substituted ethoxymethyl side chain [2] [3]. The molecule belongs to the 6,9-dihydro-1H-purine-6-one family, characterized by a purine ring system with a carbonyl group at position 6 and specific saturation patterns.
The structural classification highlights three essential domains: (1) a purine heterocycle serving as the planar recognition element, (2) an N-acetyl group at the purine's 2-position that modulates electronic properties and hydrogen bonding capacity, and (3) a chiral, dihydroxypropoxymethyl side chain (specifically, 1,3-dihydroxypropan-2-yloxymethyl) attached to N9, which mimics sugar-phosphate backbone elements of nucleotides [3] [7]. This side chain contains two primary alcohol groups that confer hydrophilicity and potential for prodrug derivatization. The molecular formula (C₁₁H₁₅N₅O₅; MW 297.27 g/mol) and SMILES notation (CC(=O)NC1=Nc2c(ncn2COC(CO)CO)C(=O)N1) provide additional structural descriptors essential for chemical informatics and database searches [3] [8].
Table 1: Comprehensive Nomenclature of C₁₁H₁₅N₅O₅
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide |
Common Synonyms | N-Acetylganciclovir; Ganciclovir Impurity 20; N-2-Acetylganciclovir; Ganciclovir N-Acetate |
Alternative Chemical Names | N-[9-(1,3-Dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide; N-(9-(((1,3-Dihydroxypropan-2-yl)oxy)methyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide |
Registry Numbers | CAS: 84245-12-5; EC: 424-550-1; MDL: MFCD20040112 |
Molecular Formula | C₁₁H₁₅N₅O₅ |
The compound emerged historically as a synthetic intermediate and impurity during the manufacturing process of ganciclovir (5-amino-1-[[(1,3-dihydroxypropan-2-yl)oxy]methyl]-1,2-dihydro-3H-purin-6-one), a first-line antiviral agent against cytomegalovirus (CMV) infections. First characterized in the early 1980s during ganciclovir's development, it was identified as N-2-acetylganciclovir—a product of incomplete deacetylation or acetylation side reactions during synthesis [2]. This discovery positioned the compound as a pharmacopeial reference standard essential for monitoring purity in active pharmaceutical ingredient (API) batches. Regulatory authorities mandated its identification and quantification due to potential impacts on drug efficacy and safety profiles, cementing its role in pharmaceutical analytics.
The synthesis pathway typically involves selective N-acetylation of the exocyclic amino group at the purine's 2-position of ganciclovir or its synthetic precursors. This modification distinguishes it from the triacetyl prodrug derivatives (e.g., triacetylganciclovir) that mask hydroxyl groups to enhance bioavailability [10]. Chemical suppliers like Biosynth Carbosynth have commercialized this compound as a high-purity reference material (≥95%), though at premium pricing reflecting its specialized application ($820/2g, $3050/25g) [2] [4]. Its persistence as a well-documented impurity underscores decades of analytical refinement in nucleoside analog manufacturing, reflecting broader trends in quality control for antiviral therapeutics.
Table 2: Physical and Chemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 297.27 g/mol | - |
Melting Point | 205–208°C | Decomposition may occur |
Density | 1.67 g/cm³ | Predicted |
pKa | 8.76 ± 0.20 | Predicted (protonation site) |
Appearance | White powder | Crystalline solid |
Purity | ≥95–99% | Typical commercial grade |
Storage Conditions | +5°C | Recommended for long-term stability |
Within the chemical universe of nucleoside analogs, this acetylated derivative exhibits distinctive structural and electronic properties. Compared to ganciclovir (parent compound; MW 255.23 g/mol), the N-acetylation increases molecular weight by 42.04 g/mol and introduces a hydrophobic pharmacophore that moderately reduces overall polarity (cLogP increase ~0.3–0.5 units) while retaining the diol side chain essential for kinase recognition [2] [6]. Unlike prodrug modifications that target hydroxyl groups (e.g., valganciclovir's valine ester), the N2-acetylation modifies the nucleobase itself, fundamentally altering hydrogen bonding patterns essential for base pairing and enzyme recognition.
Contrasts with aciclovir (MW 225.21 g/mol) and its structurally related impurity Aciclovir Related Compound F (N-[9-[(2-hydroxyethoxy)-methyl]-6-oxo-6,9-dihydro-1H-purin-2-yl]acetamide; MW 267.24 g/mol) reveal key structural divergences: while aciclovir derivatives possess a simple 2-hydroxyethoxymethyl side chain, this compound features a bulkier 1,3-dihydroxypropan-2-yloxymethyl chain that enhances conformational flexibility and oxygen donor capacity [6]. This side chain topology mimics natural nucleoside sugars more closely than aciclovir's acyclic counterpart, potentially influencing interactions with viral kinases and DNA polymerases. The molecule's hydrogen bond donor/acceptor profile (HBD: 4; HBA: 10) aligns with Lipinski's criteria for drug-likeness but exceeds typical molecular weight thresholds for CNS penetration, reflecting its peripheral antiviral targeting.
Table 3: Structural Comparison with Key Nucleoside Analogs
Compound | Molecular Weight (g/mol) | Key Structural Features | Therapeutic Role |
---|---|---|---|
N-Acetylganciclovir | 297.27 | N2-acetyl; 1,3-dihydroxypropan-2-yloxymethyl at N9 | Ganciclovir impurity/reference standard |
Ganciclovir | 255.23 | 2-Amino; 1,3-dihydroxypropan-2-yloxymethyl at N9 | Antiviral (CMV treatment) |
Aciclovir | 225.21 | 2-Amino; 2-hydroxyethoxymethyl at N9 | Antiviral (HSV/VZV treatment) |
Aciclovir Impurity F | 267.24 | N2-acetyl; 2-hydroxyethoxymethyl at N9 | Aciclovir impurity |
Triacetylganciclovir | 383.35 | O2,O3,O5-triacetylated ganciclovir prodrug | Improved oral bioavailability |
The compound's structural hybridity positions it uniquely between active antivirals and their metabolic byproducts. Unlike triacetylganciclovir (a true prodrug with esterified hydroxyls; MW 383.35 g/mol), this molecule's modifications are not readily reversible in vivo, limiting direct antiviral activity but enhancing stability as an analytical reference [10]. Computational analyses of its 3D conformation reveal restricted rotation around the purine N9-C bond, creating distinct side chain orientations that may influence molecular recognition—a feature less pronounced in smaller analogs like aciclovir. These nuanced structural attributes underscore its value in studying structure-property relationships within the purine analog chemical space.
Table 4: Commercial Availability Profile
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
Biosynth Carbosynth | FD63489 | ≥95% | 2g | $820 |
Biosynth Carbosynth | FD63489 | ≥95% | 10g | $2,300 |
Biosynth Carbosynth | FD63489 | ≥95% | 25g | $3,050 |
Chongqing Chemdad | - | ≥99% | Inquiry-based | Inquiry-based |
Henan Tianfu Chemical | TF-5710 | ≥99% | From 10g | Inquiry-based |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3